REACTION_CXSMILES
|
[Br:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[N:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][N:6]=1.CN(C=O)C.[Sn](Cl)Cl.O.[OH-].[Na+]>CCOC(C)=O>[Br:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[N:6]=[CH:7][C:8]([NH2:11])=[CH:9][N:10]=1 |f:4.5|
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(OC2=NC=C(C=N2)[N+](=O)[O-])C=CC=C1
|
Name
|
|
Quantity
|
35.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
4.48 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was sonicated for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Tin residue precipitated out of the solution
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was decanted
|
Type
|
CUSTOM
|
Details
|
passed through a fritted funnel
|
Type
|
EXTRACTION
|
Details
|
to extract product into the organic layer
|
Type
|
ADDITION
|
Details
|
The organic layer, containing the product
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography on silica gel using 90:10 DCM
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to remove the DMF
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC2=NC=C(C=N2)N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |